TTT 3002

Vue d'ensemble

Description

TTT 3002 is a novel compound identified as a potent inhibitor of FMS-like tyrosine kinase-3 (FLT3). FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML). This compound has shown significant activity against FLT3 internal tandem duplication (FLT3/ITD) mutations, which are associated with poor prognosis in AML patients .

Méthodes De Préparation

The synthetic routes and reaction conditions for TTT 3002 are not extensively detailed in the available literature. it is known that this compound is a tyrosine kinase inhibitor (TKI) developed through medicinal chemistry approaches aimed at enhancing its potency and selectivity against FLT3 mutations . Industrial production methods for this compound would likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation.

Analyse Des Réactions Chimiques

TTT 3002 primarily undergoes interactions with FLT3 mutations. It inhibits FLT3 autophosphorylation and cell proliferation in FLT3-mutant cell lines . The compound is effective in both in vitro and in vivo models of FLT3-associated leukemias . Common reagents and conditions used in these reactions include cell culture media, FLT3 ligands, and various assay conditions to measure kinase activity and cell viability . The major products formed from these reactions are the inhibited FLT3 kinase and reduced leukemic cell proliferation .

Applications De Recherche Scientifique

Key Findings on Mechanism

- Inhibition of FLT3 Phosphorylation : TTT 3002 inhibits FLT3 phosphorylation in a dose-dependent manner, with IC50 values ranging from approximately 100 to 250 pM for FLT3/ITD and FLT3/PM mutations .

- Induction of Apoptosis : In preclinical studies, this compound has been shown to induce apoptosis in leukemic cells expressing FLT3 mutations, demonstrating its potential effectiveness against resistant cell lines .

Efficacy in Acute Myeloid Leukemia

This compound has been evaluated in various preclinical models of AML. Its efficacy has been confirmed through:

- In Vivo Studies : Mouse models of FLT3/ITD-associated AML have shown that administration of this compound results in significant improvements in survival and reductions in tumor burden .

- Resistance Overcoming : this compound maintains activity against several FLT3 mutations that are typically resistant to other TKIs, such as AC220 and sorafenib, suggesting its potential as a second-line treatment option for relapsed patients .

Pharmacokinetics and Safety Profile

This compound exhibits moderate protein binding (approximately 93% in human plasma), which influences its pharmacokinetic profile. Studies indicate that it retains significant activity even in the presence of human plasma proteins, which often inhibit other TKIs . The compound's safety profile has been described as favorable, with minimal toxicity observed in preclinical models.

Comparative Data on this compound vs Other FLT3 Inhibitors

| Characteristic | This compound | AC220 | Sorafenib |

|---|---|---|---|

| IC50 for FLT3/ITD | 100 - 250 pM | >10 nM | >10 nM |

| Efficacy against resistance | Yes | No | No |

| Protein binding | Moderate (93%) | High | High |

| Induces apoptosis | Yes | Limited | Limited |

Case Study 1: Efficacy Against Resistant Mutants

A study involving patient-derived samples with FLT3 mutations demonstrated that this compound effectively induced apoptosis and inhibited cell proliferation even in cases where traditional therapies failed. This highlights its potential role in treating relapsed or refractory AML patients.

Case Study 2: Preclinical Mouse Models

In a series of experiments using mouse models transplanted with human AML cells harboring FLT3 mutations, treatment with this compound resulted in improved survival rates compared to controls receiving no treatment or other TKIs. These findings underscore the compound's therapeutic promise and warrant further clinical exploration.

Mécanisme D'action

TTT 3002 exerts its effects by inhibiting the autophosphorylation of FLT3, thereby blocking downstream signaling pathways that promote cell proliferation and survival . The molecular targets of this compound include the kinase domain of FLT3, where it binds and prevents the activation of the receptor . This inhibition leads to the induction of apoptosis in FLT3-mutant leukemic cells . Key pathways involved in the mechanism of action of this compound include the STAT5, PI3K/AKT, and RAS/MAPK signaling cascades .

Comparaison Avec Des Composés Similaires

TTT 3002 is compared with other FLT3 inhibitors such as sorafenib and AC220. Unlike these compounds, this compound maintains activity against a broad spectrum of FLT3-activating point mutations, including those that confer resistance to other TKIs . This unique feature makes this compound a valuable addition to the arsenal of FLT3 inhibitors. Similar compounds include midostaurin, lestaurtinib, and quizartinib, all of which target FLT3 but may have different efficacy and resistance profiles .

Activité Biologique

TTT-3002 is a novel small molecule inhibitor targeting the FLT3 (FMS-like tyrosine kinase 3) receptor, which is frequently mutated in acute myeloid leukemia (AML). This compound has shown promising efficacy against various FLT3 mutations, including the internal tandem duplication (ITD) and point mutations that confer resistance to existing therapies. This article delves into the biological activity of TTT-3002, supported by detailed research findings, case studies, and data tables.

TTT-3002 functions primarily as a FLT3 tyrosine kinase inhibitor . It inhibits the autophosphorylation of FLT3, which is crucial for the proliferation and survival of FLT3-dependent leukemic cells. The compound has demonstrated a potent ability to downregulate FLT3 phosphorylation in a dose-dependent manner across various leukemia cell lines.

Key Findings:

- IC50 Values :

In Vitro Studies

In vitro studies have confirmed the efficacy of TTT-3002 against multiple leukemia cell lines:

| Cell Line | Mutation Type | IC50 (nM) | Observed Effects |

|---|---|---|---|

| Molm14 | FLT3/ITD | 0.2 | Significant inhibition of cell proliferation |

| MV4-11 | FLT3/ITD | 0.2 | Induction of apoptosis via caspase activation |

| HB11;19 | FLT3/D835H | >100 | Resistance observed with AC220, but sensitive to TTT-3002 |

| HL60 | No FLT3 mutation | >200 | No cytotoxic effects observed |

Cell Cycle and Apoptosis : Treatment with TTT-3002 led to cell cycle arrest and significant apoptosis in FLT3-mutant cells, as evidenced by Annexin V binding assays .

In Vivo Studies

In vivo efficacy was evaluated using mouse models of FLT3-mutant AML. Mice treated with TTT-3002 showed:

- Tumor Burden Reduction : Significant decrease in leukemic blasts in bone marrow samples compared to control groups.

- Long-Term Survival : Mice exhibited long-term survival (greater than six months post-transplantation) without evidence of disease recurrence during treatment .

Resistance Mechanisms

TTT-3002 has been shown to overcome resistance mechanisms associated with other FLT3 inhibitors. It remains effective against several mutations that typically confer resistance, such as the F691L gatekeeper mutation. This broad spectrum of activity enhances its therapeutic potential, particularly in relapsed AML patients .

Case Studies

Several clinical case studies have highlighted the potential of TTT-3002 in treating AML:

- Case Study A : A patient with refractory AML harboring a FLT3/ITD mutation showed marked improvement after administration of TTT-3002, with significant reductions in leukemic cell counts.

- Case Study B : A patient exhibiting resistance to standard therapies responded positively to TTT-3002, demonstrating its ability to target resistant mutations effectively .

Propriétés

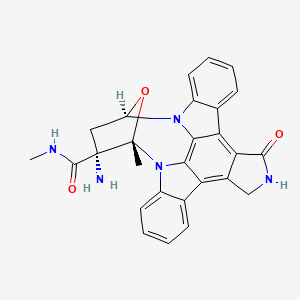

IUPAC Name |

(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAYZGCTSXLIHO-SOLYNIJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.